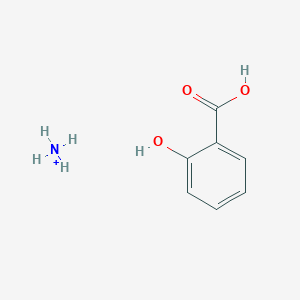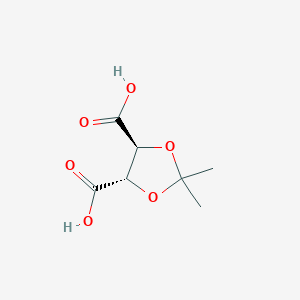
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound’s chirality arises from the presence of two stereocenters at the 4 and 5 positions of the dioxolane ring. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid typically involves the reaction of dimethyl malonate with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the dioxolane ring is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dicarboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific stereochemical properties.
Mechanism of Action
The mechanism by which (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxolane ring’s unique structure allows it to fit into specific binding sites, making it a valuable tool in the study of molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- **(S,S)-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanol)
- **((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Uniqueness
What sets (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid apart from similar compounds is its specific stereochemistry and the presence of carboxylic acid groups. These features make it particularly useful in applications requiring precise control over molecular interactions and stereochemistry.
Properties
Molecular Formula |
C7H10O6 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-7(2)12-3(5(8)9)4(13-7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI Key |
ZJRYLTPWHABKIT-IMJSIDKUSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1(OC(C(O1)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)
![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)
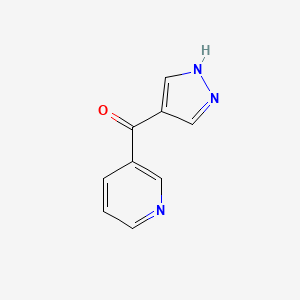
![2-(2,4-dibromophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14803297.png)
![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)

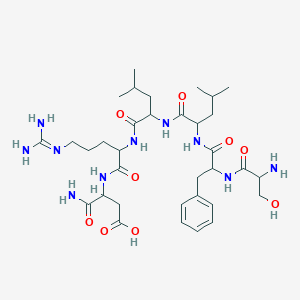
![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
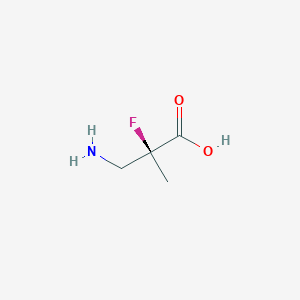
![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)
